molecular formula C16H14O11 B1359164 3-Carboxyumbelliferyl-b-D-glucuronide CAS No. 216672-17-2

3-Carboxyumbelliferyl-b-D-glucuronide

Cat. No.: B1359164
CAS No.: 216672-17-2
M. Wt: 382.27 g/mol
InChI Key: FYKJWPNWCJGLBP-DKQGBHPVSA-N
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Description

3-Carboxyumbelliferyl-b-D-glucuronide is a water-soluble fluorogenic substrate used primarily for detecting β-glucuronidase activity. It is similar to 4-Methylumbelliferyl-β-D-glucuronide and is widely used in various biochemical assays . The compound has a molecular formula of C16H14O11 and a molecular weight of 382.27 Da .

Biochemical Analysis

Biochemical Properties

3-Carboxyumbelliferyl-b-D-glucuronide plays a crucial role in biochemical reactions as a substrate for β-glucuronidase. When β-glucuronidase acts on this compound, it cleaves the glucuronide moiety, releasing a fluorescent product that can be easily detected . This interaction is highly specific, making this compound an excellent tool for measuring β-glucuronidase activity in various biological samples .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for β-glucuronidase. In cells expressing β-glucuronidase, the cleavage of this compound results in the production of a fluorescent signal, which can be used to monitor enzyme activity and cellular processes . This compound does not significantly influence cell signaling pathways, gene expression, or cellular metabolism directly but serves as a valuable indicator of β-glucuronidase activity .

Molecular Mechanism

At the molecular level, this compound functions by binding to the active site of β-glucuronidase. The enzyme catalyzes the hydrolysis of the glucuronide bond, resulting in the release of a fluorescent product . This reaction is highly specific and efficient, allowing for precise measurement of β-glucuronidase activity in various biological samples .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. The compound is generally stable under standard storage conditions, but its activity may decrease over time if not stored properly . Long-term studies have shown that this compound maintains its effectiveness in detecting β-glucuronidase activity over extended periods, provided it is stored at appropriate temperatures and protected from light .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At optimal concentrations, it effectively measures β-glucuronidase activity without causing adverse effects . At high doses, there may be potential toxic effects, although these are generally minimal due to the compound’s specific interaction with β-glucuronidase . Threshold effects are observed, where the fluorescent signal increases proportionally with the enzyme activity up to a certain point .

Metabolic Pathways

This compound is primarily involved in the metabolic pathway of β-glucuronidase activity. The enzyme hydrolyzes the glucuronide bond, releasing the fluorescent product . This reaction does not significantly affect other metabolic pathways or metabolite levels, making this compound a specific and reliable substrate for detecting β-glucuronidase activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interaction with β-glucuronidase. The compound is taken up by cells expressing the enzyme, where it undergoes enzymatic cleavage to produce the fluorescent signal . This localization ensures that the fluorescent product is generated specifically in cells with β-glucuronidase activity .

Subcellular Localization

The subcellular localization of this compound is primarily determined by the presence of β-glucuronidase. The compound is directed to compartments where the enzyme is active, such as lysosomes . This targeting ensures that the fluorescent signal is produced in specific subcellular locations, allowing for precise measurement of β-glucuronidase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxyumbelliferyl-b-D-glucuronide typically involves the glycosylation of 3-carboxyumbelliferone with a protected glucuronic acid derivative. The reaction is usually catalyzed by a Lewis acid such as boron trifluoride etherate. The protecting groups are then removed under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demand. The process involves rigorous purification steps to ensure high purity (>95%) of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Carboxyumbelliferyl-b-D-glucuronide primarily undergoes enzymatic hydrolysis when exposed to β-glucuronidase. This reaction results in the cleavage of the glycosidic bond, releasing 3-carboxyumbelliferone, which is fluorescent .

Common Reagents and Conditions

    Enzymatic Hydrolysis: β-glucuronidase is the primary enzyme used.

    Reaction Conditions: Typically conducted in aqueous buffers at physiological pH (around 7.0) and temperature (37°C).

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylumbelliferyl-β-D-glucuronide
  • 6-Chloro-4-methylumbelliferyl-β-D-glucuronide

Uniqueness

3-Carboxyumbelliferyl-b-D-glucuronide is unique due to its high sensitivity and water solubility, making it particularly suitable for aqueous biochemical assays. Its carboxyl group enhances its solubility compared to other similar compounds .

Properties

IUPAC Name

7-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O11/c17-9-10(18)12(14(22)23)27-16(11(9)19)25-6-2-1-5-3-7(13(20)21)15(24)26-8(5)4-6/h1-4,9-12,16-19H,(H,20,21)(H,22,23)/t9-,10-,11+,12-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKJWPNWCJGLBP-DKQGBHPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)OC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628682
Record name 3-Carboxy-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216672-17-2
Record name 3-Carboxy-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Carboxyumbelliferyl-b-D-glucuronide
Reactant of Route 2
3-Carboxyumbelliferyl-b-D-glucuronide
Reactant of Route 3
3-Carboxyumbelliferyl-b-D-glucuronide
Reactant of Route 4
3-Carboxyumbelliferyl-b-D-glucuronide
Reactant of Route 5
3-Carboxyumbelliferyl-b-D-glucuronide
Reactant of Route 6
3-Carboxyumbelliferyl-b-D-glucuronide

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